molecular formula C22H19FN4O2 B2677565 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide CAS No. 1260924-92-2

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

カタログ番号: B2677565
CAS番号: 1260924-92-2
分子量: 390.418
InChIキー: ZNVFXEOJPLPCHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3. The oxadiazole ring is linked to a pyrrole moiety via a methylene bridge, while the acetamide side chain is substituted with a 1-phenylethyl group. The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the pyrrole-oxadiazole scaffold contributes to π-π stacking interactions .

特性

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-15(16-6-3-2-4-7-16)24-20(28)14-27-13-5-8-19(27)22-25-21(26-29-22)17-9-11-18(23)12-10-17/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFXEOJPLPCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is a complex organic molecule that incorporates multiple functional groups, including a fluorophenyl moiety and an oxadiazole ring. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. The IUPAC name provides insight into its structural components, highlighting the presence of the oxadiazole and pyrrole rings, which are known for their biological significance.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC Name2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole and pyrrole rings facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. This mechanism is crucial for modulating biological responses.

Biological Activities

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities:

Antibacterial Activity

Studies have shown that derivatives of oxadiazoles demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, pyrrole-ligated oxadiazoles were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MIC) below 2 µg/mL against resistant strains like Acinetobacter baumannii .

Anticancer Activity

Oxadiazole derivatives have been linked to anticancer effects. A review highlighted various oxadiazole compounds exhibiting cytotoxicity against several cancer cell lines, including colon adenocarcinoma and lung carcinoma cells. One study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties as well. Research on similar compounds indicates that modifications at specific sites can enhance anticonvulsant efficacy, with some derivatives surpassing standard treatments in animal models .

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis of pyrrole-based oxadiazoles revealed that certain structural modifications led to enhanced antibacterial activity against multidrug-resistant bacterial strains .
  • Anticancer Screening : Another case study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms .
  • Anticonvulsant Testing : Compounds similar to the target molecule were tested in animal models for anticonvulsant activity, showing promising results that suggest potential therapeutic applications in seizure disorders .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds featuring oxadiazole derivatives exhibit significant anticancer properties. For instance, the incorporation of the oxadiazole ring into drug design has been shown to enhance cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide demonstrated substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

In addition to anticancer activity, compounds bearing similar structural characteristics have been evaluated for their antimicrobial effects. Studies have reported promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for development as antimicrobial agents .

Synthesis and Characterization

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and efficacy of this compound in animal models. These studies are crucial for understanding the therapeutic potential and safety profile before advancing to clinical trials. Preliminary results indicate favorable absorption and distribution characteristics consistent with Lipinski's Rule of Five, suggesting good oral bioavailability .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-oxadiazole-pyrrole-acetamide backbone but differ in substituents on the acetamide nitrogen or the oxadiazole ring. Below is a detailed comparison based on molecular properties, biological activity, and pharmacokinetic

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
Target Compound: 2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide C23H21FN4O2 404.44 N-(1-Phenylethyl), 4-fluorophenyl-oxadiazole Not explicitly reported; inferred kinase/antimicrobial activity from analogs
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C21H17ClFN4O2 421.84 N-(2-Chlorobenzyl), 4-fluorophenyl-oxadiazole Potential kinase inhibition (structural analog of CK1 inhibitors)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide C21H20FN5O2 401.41 Piperidine-carboxamide, 4-fluorophenyl-oxadiazole Anti-tubercular activity (MIC: <1 µg/mL; superior to isoniazid)
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide C22H16FN3O4 405.38 N-(4-Fluorophenyl), 1,3-benzodioxole-oxadiazole Discontinued (unknown activity; structural relevance)
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide C17H17FN4O3 344.34 N-(2-Methoxyethyl), 4-fluorophenyl-oxadiazole Improved solubility due to methoxyethyl group

Pharmacokinetic and ADMET Profiles

  • Solubility : The methoxyethyl-substituted analog showed enhanced aqueous solubility compared to the target compound, attributed to the polar methoxy group .
  • Metabolic Stability : Fluorine substitution (as in the target compound and ) reduces cytochrome P450-mediated oxidation, improving half-life .

Research Findings and Implications

  • Kinase Inhibition : Analogs with the 4-fluorophenyl-oxadiazole-pyrrole scaffold (e.g., ) demonstrated CK1 inhibitory activity, suggesting the target compound may share this mechanism .
  • Antimicrobial Potential: The anti-tubercular efficacy of highlights the scaffold’s versatility, though substituent optimization is critical for target specificity .
  • Synthetic Feasibility : The discontinued status of benzodioxole-containing analogs may reflect synthetic challenges or toxicity, underscoring the advantage of the target compound’s simpler substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。